molecular formula C10H15NO2S B2849316 2,6-Diethylbenzene-1-sulfonamide CAS No. 1099661-01-4

2,6-Diethylbenzene-1-sulfonamide

Cat. No.: B2849316
CAS No.: 1099661-01-4
M. Wt: 213.3
InChI Key: UPQAEHYDBUCFGA-UHFFFAOYSA-N
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Description

2,6-Diethylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with two ethyl groups at the 2 and 6 positions. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

2,6-Diethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . This inhibition disrupts bacterial growth and replication .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other bacteria can affect the compound’s efficacy . Some bacteria have developed resistance mechanisms, such as target alteration, that can reduce the compound’s effectiveness . Additionally, certain environmental pollutants can modify, degrade, or even utilize sulfonamides as nutrients, potentially affecting their stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylbenzene-1-sulfonamide typically involves the sulfonylation of 2,6-diethylbenzene with a sulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack by ammonia or primary/secondary amines on the sulfonyl chloride, resulting in the formation of the sulfonamide .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous due to its efficiency, cost-effectiveness, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,6-Diethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields .

Properties

IUPAC Name

2,6-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQAEHYDBUCFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099661-01-4
Record name 2,6-diethylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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